Mardepodect succinate

Description

Propriétés

IUPAC Name |

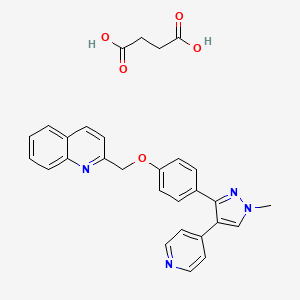

butanedioic acid;2-[[4-(1-methyl-4-pyridin-4-ylpyrazol-3-yl)phenoxy]methyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O.C4H6O4/c1-29-16-23(18-12-14-26-15-13-18)25(28-29)20-7-10-22(11-8-20)30-17-21-9-6-19-4-2-3-5-24(19)27-21;5-3(6)1-2-4(7)8/h2-16H,17H2,1H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSAEIJRBBJXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C5=CC=NC=C5.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647726 | |

| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037309-45-7 | |

| Record name | PF-2545920 succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037309457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid--2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MARDEPODECT SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJ5KAZ8T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mardepodect Succinate (PF-2545920): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mardepodect succinate (B1194679) (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. Developed by Pfizer, it was investigated as a novel therapeutic agent for schizophrenia and Huntington's disease. By inhibiting PDE10A, Mardepodect elevates intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby modulating critical neuronal signaling pathways. Despite promising preclinical activity, Mardepodect's clinical development was discontinued (B1498344) following Phase II trials. This document provides a comprehensive technical overview of Mardepodect succinate, including its chemical properties, mechanism of action, pharmacological effects, and a summary of its preclinical and clinical findings.

Chemical and Physical Properties

This compound is the succinate salt of the active compound Mardepodect.

| Property | Value |

| Compound Name | This compound |

| Developmental Code | PF-2545920 |

| Molecular Formula | C29H26N4O5 |

| Molecular Weight | 510.54 g/mol |

| Active Moiety | Mardepodect (PF-2545920) |

| Molecular Formula (Free Base) | C25H20N4O |

| Molecular Weight (Free Base) | 392.45 g/mol |

| Appearance | Solid |

Mechanism of Action and Signaling Pathway

Mardepodect is a highly selective inhibitor of the PDE10A enzyme. PDE10A is responsible for the hydrolysis of the second messengers cAMP and cGMP.[1] Its inhibition leads to an accumulation of these cyclic nucleotides within striatal medium spiny neurons, which are integral to the basal ganglia circuitry controlling motor function, cognition, and emotion.[2] This elevation in cAMP and cGMP levels subsequently activates downstream signaling cascades, including Protein Kinase A (PKA) and Protein Kinase G (PKG).[3] Activated PKA can then phosphorylate various substrate proteins, including the GluA1 subunit of the AMPA receptor at serine 845 and the transcription factor CREB at serine 133, leading to alterations in gene expression and neuronal excitability.[3][4]

References

An In-depth Technical Guide to the Core Mechanism of Action of Mardepodect Succinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mardepodect (B12012) (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. Its mechanism of action centers on the modulation of cyclic nucleotide signaling, which has significant implications for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease. This technical guide provides a comprehensive overview of the molecular mechanism of mardepodect succinate (B1194679), including its effects on downstream signaling pathways, quantitative data from key preclinical studies, and detailed experimental protocols.

Introduction: The Role of PDE10A in Striatal Signaling

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in intracellular signaling.[1] The striatum, a key component of the basal ganglia, plays a crucial role in motor control, cognition, and reward processing. Medium spiny neurons (MSNs) are the principal output neurons of the striatum and are divided into two main pathways: the direct pathway (expressing D1 dopamine (B1211576) receptors) and the indirect pathway (expressing D2 dopamine receptors). PDE10A is highly and almost exclusively expressed in both types of MSNs.[2]

Dopamine and glutamate (B1630785) are the primary neurotransmitters that modulate the activity of MSNs. D1 receptor activation stimulates adenylyl cyclase, leading to an increase in cAMP levels, while D2 receptor activation inhibits adenylyl cyclase, causing a decrease in cAMP.[2] By degrading cAMP and cGMP, PDE10A plays a pivotal role in regulating the integration of these signals.

Core Mechanism of Action of Mardepodect Succinate

This compound is the succinate salt form of mardepodect. The use of a succinate salt is a common pharmaceutical strategy to improve the stability and bioavailability of a drug candidate.[3][4] There is no evidence to suggest that the succinate moiety contributes to the pharmacological effect of the drug; its primary role is to confer favorable physicochemical properties.

The core mechanism of action of mardepodect is the potent and selective inhibition of the PDE10A enzyme.[5] This inhibition prevents the breakdown of cAMP and cGMP in MSNs, leading to their accumulation. The subsequent elevation of these second messengers activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG).[1]

The primary consequences of PDE10A inhibition by mardepodect include:

-

Increased cAMP and cGMP Levels: The most direct effect is the elevation of intracellular cAMP and cGMP concentrations in the striatum.

-

Phosphorylation of Downstream Targets: The activation of PKA and PKG leads to the phosphorylation of key substrate proteins, including the transcription factor cAMP response element-binding protein (CREB) and the glutamate receptor subunit GluR1.[6]

This modulation of striatal neuron activity is believed to be the basis for the potential therapeutic effects of mardepodect in disorders characterized by dysfunctional basal ganglia circuitry.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of mardepodect.

Table 1: In Vitro and In Vivo Potency of Mardepodect

| Parameter | Species/System | Value | Reference(s) |

| IC50 (PDE10A Inhibition) | Recombinant Human PDE10A | 0.37 nM | [5] |

| Selectivity | Other PDEs | >1000-fold | [5] |

| ED50 (Conditioned Avoidance Response) | Rat | 1 mg/kg | [6] |

Table 2: In Vivo Effects of Mardepodect on Striatal Signaling

| Parameter | Animal Model | Dose | Effect | Reference(s) |

| Striatal cGMP Increase | CD-1 Mouse | 1 mg/kg (s.c.) | ~3-fold increase | [6] |

| Striatal cGMP Increase | CD-1 Mouse | 3.2 mg/kg (s.c.) | ~5-fold increase | [6] |

| GluR1 Phosphorylation (S845) | CF-1 Mouse | 0.3 mg/kg (i.p.) | 3-fold increase | [6] |

| GluR1 Phosphorylation (S845) | CF-1 Mouse | 3 mg/kg (i.p.) | 5.4-fold increase | [6] |

| CREB Phosphorylation (S133) | CF-1 Mouse | 0.3 mg/kg (i.p.) | 3-fold increase | [6] |

| CREB Phosphorylation (S133) | CF-1 Mouse | 3 mg/kg (i.p.) | 4-fold increase | [6] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling cascade affected by mardepodect in a medium spiny neuron.

References

PF-2545920: An In-depth Technical Guide to a Selective PDE10A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-2545920, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). PF-2545920 has been investigated as a potential therapeutic agent for central nervous system disorders, primarily schizophrenia and Huntington's disease. This document details the mechanism of action of PF-2545920, its in vitro and in vivo pharmacological properties, and a summary of its clinical development. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are provided to support researchers in the field of PDE10A inhibitor drug discovery. While preclinical studies demonstrated promising results, PF-2545920 ultimately failed to show efficacy in phase 2 clinical trials, highlighting the translational challenges in this area of research.

Introduction to PDE10A and PF-2545920

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for regulating motor control, cognition, and reward pathways.[1] By degrading cAMP and cGMP, PDE10A plays a crucial role in modulating intracellular signaling cascades, particularly those involving the dopamine (B1211576) D1 and D2 receptors.[2] Inhibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP, thereby potentiating the signaling of these second messengers. This mechanism has been proposed as a novel therapeutic approach for psychiatric and neurodegenerative disorders.[2]

PF-2545920 (also known as Mardepodect) is a potent and highly selective inhibitor of PDE10A developed by Pfizer.[3] It was identified through structure-based drug design and optimized for brain penetration and drug-like properties.[2] Preclinical studies in various animal models suggested that PF-2545920 possessed antipsychotic-like and pro-cognitive effects, leading to its advancement into clinical trials.[4]

Mechanism of Action

PF-2545920 exerts its pharmacological effects by selectively inhibiting the PDE10A enzyme. This inhibition leads to an accumulation of cAMP and cGMP in MSNs, which in turn modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.[1] In the striatum, MSNs are divided into two main pathways: the direct pathway (expressing D1 receptors) and the indirect pathway (expressing D2 receptors). PDE10A is expressed in both pathways. By increasing cyclic nucleotide levels, PF-2545920 is thought to rebalance (B12800153) the activity of these two pathways, which are dysregulated in conditions like schizophrenia.

Quantitative Data

In Vitro Potency and Selectivity

PF-2545920 is a highly potent inhibitor of PDE10A with an IC50 of 0.37 nM.[3] It exhibits excellent selectivity for PDE10A over other phosphodiesterase families.[3]

| Parameter | Value | Reference |

| PDE10A IC50 | 0.37 nM | [3] |

| Selectivity | >1000-fold over other PDEs | [3] |

Preclinical In Vivo Efficacy

PF-2545920 demonstrated efficacy in various rodent models predictive of antipsychotic activity.

| Preclinical Model | Species | Endpoint | Effective Dose/Result | Reference |

| Conditioned Avoidance Response (CAR) | Rat | Inhibition of avoidance | ED50 = 1 mg/kg | [3] |

| Apomorphine-induced climbing | Mouse | Antagonism of climbing | Active at 1-30 mg/kg (i.p.) | [4] |

| NMDA antagonist-induced deficits in prepulse inhibition | Rat | Blockade of deficits | Active at 1-30 mg/kg (i.p.) | [4] |

| c-Fos induction in D1-negative neurons | Mouse | Increased c-Fos immunoreactivity | Greater induction at 3 and 10 mg/kg (i.p.) | [5] |

Clinical Trial Data

Two phase 2 clinical trials evaluated PF-2545920 for the treatment of schizophrenia.

-

Monotherapy Trial: A 28-day study in patients with an acute exacerbation of schizophrenia.[6]

| Treatment Group | N | Baseline PANSS Total Score (Mean ± SD) | Change from Baseline at Day 28 (Mean) | p-value vs. Placebo |

| Placebo | 74 | 93.9 ± 9.8 | -9.8 | - |

| PF-2545920 (5 mg BID) | 74 | 94.3 ± 10.3 | -9.9 | NS |

| PF-2545920 (15 mg BID) | 74 | 94.1 ± 9.9 | -10.5 | NS |

| Risperidone (3 mg BID) | 37 | 93.8 ± 10.1 | -15.8 | <0.05 |

NS: Not Significant

-

Adjunctive Therapy Trial: A 12-week study in patients with suboptimally controlled symptoms of schizophrenia.[7] No significant differences were observed in the primary efficacy endpoint (change in PANSS total score) between the PF-2545920 treatment arms and placebo.[7]

A 26-week, phase 2 study in patients with Huntington's disease.[8][9]

| Treatment Group | N | Primary Endpoint: Change in UHDRS-TMS | Secondary Endpoint: Change in UHDRS-Total Maximum Chorea Score | Exploratory Endpoint: Q-Motor Measures |

| Placebo | 81 | No significant benefit | No significant benefit | - |

| PF-2545920 (5 mg BID) | 79 | No significant benefit | No significant benefit | Consistent, dose-dependent improvements |

| PF-2545920 (20 mg BID) | 56 | No significant benefit | No significant benefit | Consistent, dose-dependent improvements |

Experimental Protocols

In Vitro PDE10A Enzyme Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a scintillation proximity assay (SPA) for determining the IC50 of a test compound against PDE10A.

Materials:

-

Recombinant human PDE10A enzyme

-

[³H]-cAMP or [³H]-cGMP

-

SPA beads (e.g., yttrium silicate (B1173343) beads conjugated to a PDE10A-binding partner)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

-

Test compound (e.g., PF-2545920)

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the assay buffer, [³H]-cAMP or [³H]-cGMP, and the test compound at various concentrations.

-

Add the SPA beads to each well.

-

Initiate the enzymatic reaction by adding the recombinant PDE10A enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking.

-

Measure the scintillation counts in a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Conditioned Avoidance Response (CAR) in Rats

This protocol outlines a typical CAR test used to screen for antipsychotic-like activity.

Apparatus:

-

A two-compartment shuttle box with a connecting doorway.

-

A grid floor capable of delivering a mild electric foot shock (unconditioned stimulus, US).

-

A light or sound source to serve as the conditioned stimulus (CS).

Procedure:

-

Acclimation: Place the rat in the shuttle box for a period of acclimation to the new environment.

-

Training:

-

Present the CS (e.g., a light or tone) for a fixed duration (e.g., 10 seconds).

-

If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

-

If the rat fails to move to the other compartment during the CS, the US (a mild foot shock) is delivered through the grid floor.

-

The shock is terminated when the rat escapes to the other compartment (an escape response).

-

Repeat this procedure for a set number of trials per session over several days until a stable baseline of avoidance responding is established.

-

-

Drug Testing:

-

Administer the test compound (e.g., PF-2545920) or vehicle to the trained rats at various doses.

-

After a specified pretreatment time, place the rat in the shuttle box and conduct a test session as described in the training phase.

-

Record the number of avoidance responses, escape responses, and escape failures.

-

-

Data Analysis:

-

Calculate the percentage of avoidance responses for each animal at each dose.

-

Determine the ED50, the dose at which the compound reduces avoidance responding by 50%.

-

Discussion and Conclusion

PF-2545920 is a well-characterized, potent, and selective PDE10A inhibitor that showed considerable promise in preclinical models of psychosis and cognitive dysfunction.[4] Its mechanism of action, involving the modulation of striatal signaling pathways, provided a strong rationale for its development as a novel therapeutic for schizophrenia and Huntington's disease.

However, the lack of efficacy observed in phase 2 clinical trials for both indications was a significant setback.[6][7][8][9] In the schizophrenia monotherapy trial, PF-2545920 failed to differentiate from placebo, while the active comparator, risperidone, demonstrated a clear antipsychotic effect.[6] Similarly, in the adjunctive schizophrenia trial and the Huntington's disease trial, PF-2545920 did not meet its primary efficacy endpoints.[7][8][9] Interestingly, in the Huntington's disease study, exploratory Q-Motor measures suggested a dose-dependent effect on motor coordination, the clinical significance of which remains unclear.[8][9]

The disconnect between the robust preclinical data and the negative clinical outcomes for PF-2545920 and other PDE10A inhibitors highlights the challenges of translating findings from animal models to human psychiatric and neurodegenerative disorders. Potential reasons for this translational failure could include species differences in the role of PDE10A, limitations of the preclinical models in predicting clinical efficacy, and issues related to target engagement and dosing in the clinical studies.

Despite the clinical trial failures, the research on PF-2545920 has provided valuable insights into the biology of PDE10A and its role in the central nervous system. The data generated from these studies continue to be a valuable resource for the scientific community and may inform the development of future therapeutic strategies targeting this enzyme. This technical guide serves as a comprehensive resource for researchers working on PDE10A inhibitors, providing key data and methodologies to aid in their ongoing efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Phosphodiesterase 10A inhibitor, MP-10 (PF-2545920), produces greater induction of c-Fos in dopamine D2 neurons than in D1 neurons in the neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Proof-of-Concept Study Evaluating the Phosphodiesterase 10A Inhibitor PF-02545920 in the Adjunctive Treatment of Suboptimally Controlled Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdsabstracts.org [mdsabstracts.org]

- 9. neurologylive.com [neurologylive.com]

The Structure-Activity Relationship of Mardepodect: A Deep Dive into a Novel Class of PDE10A Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mardepodect (PF-2545920) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. Its discovery marked a significant advancement in the pursuit of novel therapeutic agents for schizophrenia, although its clinical development was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Mardepodect and its analogs, detailing the key structural modifications that influence its inhibitory potency and selectivity. We present quantitative data in structured tables, outline detailed experimental protocols for key assays, and provide visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important chemical series.

Introduction to Mardepodect and PDE10A

Mardepodect, with the developmental code name PF-2545920, was developed by Pfizer as a potential treatment for schizophrenia. It acts as a highly potent and selective inhibitor of phosphodiesterase 10A (PDE10A), with an IC50 of 0.37 nM and over 1000-fold selectivity against other phosphodiesterase (PDE) families.[2][3][4] The PDE10A enzyme is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5] Its expression is predominantly localized in the medium spiny neurons of the brain's striatum, a critical region for regulating motor control, cognition, and reward pathways.[1] By inhibiting PDE10A, Mardepodect increases the intracellular levels of cAMP and cGMP, thereby modulating the signaling of dopamine (B1211576) D1 and D2 receptors in these neurons.[6][7][8] This mechanism of action presented a novel approach to treating schizophrenia, distinct from traditional antipsychotics that primarily target dopamine and serotonin (B10506) receptors.[1]

Structure-Activity Relationship (SAR) Studies

The discovery of Mardepodect was the result of extensive structure-based drug design and optimization. The core scaffold consists of a central pyrazole (B372694) ring linked to a quinoline (B57606) moiety via a phenoxymethyl (B101242) group and a pyridine (B92270) ring. SAR studies focused on modifications of these three key regions to enhance potency, selectivity, and pharmacokinetic properties.

Core Scaffold and Key Interactions

The initial lead compounds were identified through high-throughput screening and subsequently optimized using X-ray crystallography of the PDE10A catalytic domain. These studies revealed a "selectivity pocket" within the enzyme's active site, which was exploited to achieve high selectivity over other PDE families. The quinoline and pyridine moieties of Mardepodect were found to occupy key hydrophobic pockets, while the central pyrazole and the ether linkage were crucial for orienting these groups for optimal interaction.

Quantitative SAR Data

The following tables summarize the quantitative SAR data for Mardepodect and its key analogs. The data is compiled from the seminal publication by Verhoest et al. in the Journal of Medicinal Chemistry (2009).

Table 1: Modifications of the Pyridine Moiety

| Compound | R Group (Pyridine Position) | PDE10A IC50 (nM) |

| Mardepodect (9) | 4-pyridyl | 0.37 |

| Analog 1 | 3-pyridyl | 1.2 |

| Analog 2 | 2-pyridyl | 3.5 |

| Analog 3 | Phenyl | 15 |

Data extracted from Verhoest PR, et al. J Med Chem. 2009;52(16):5188-96.

Table 2: Modifications of the Quinoline Moiety

| Compound | R' Group (Quinoline Moiety) | PDE10A IC50 (nM) |

| Mardepodect (9) | 2-quinolyl | 0.37 |

| Analog 4 | 2-naphthyl | 0.8 |

| Analog 5 | 2-quinazolinyl | 2.1 |

| Analog 6 | Benzothiazol-2-yl | 5.4 |

Data extracted from Verhoest PR, et al. J Med Chem. 2009;52(16):5188-96.

Table 3: Modifications of the Central Linker

| Compound | Linker | PDE10A IC50 (nM) |

| Mardepodect (9) | -O-CH2- | 0.37 |

| Analog 7 | -CH2-O- | 11 |

| Analog 8 | -S-CH2- | 25 |

| Analog 9 | -CH2-CH2- | >1000 |

Data extracted from Verhoest PR, et al. J Med Chem. 2009;52(16):5188-96.

Experimental Protocols

PDE10A Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of test compounds against human PDE10A.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PDE10A enzyme is prepared. The fluorescently labeled cGMP substrate is diluted in assay buffer.

-

Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.

-

Assay Reaction: The PDE10A enzyme, test compound, and a competitive binding fluorescent probe are incubated in a low-volume 384-well plate. The reaction is initiated by the addition of the cGMP substrate.

-

Detection: The reaction is allowed to proceed for 60 minutes at room temperature. The degree of fluorescence polarization (FP) is then measured using a suitable plate reader. The binding of the fluorescent probe to the enzyme results in a high FP signal. Displacement of the probe by the inhibitor leads to a decrease in FP.

-

Data Analysis: The FP data is converted to percent inhibition. The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

Conditioned Avoidance Response (CAR) Assay

Objective: To assess the antipsychotic-like activity of test compounds in vivo.

Methodology:

-

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.

-

Animal Subjects: Male Sprague-Dawley rats are used.

-

Training: Rats are trained to associate a conditioned stimulus (CS; e.g., a light or tone) with an unconditioned stimulus (US; a mild foot shock). The CS is presented for 10 seconds, followed by the US. The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.

-

Testing: Once trained, the animals are treated with the test compound or vehicle. After a predetermined time, they are placed back in the shuttle box and subjected to a series of trials.

-

Data Analysis: The number of successful avoidances (moving during the CS) is recorded. The effective dose 50 (ED50), the dose at which the compound produces a 50% reduction in avoidance responses, is calculated. Mardepodect has an ED50 of 1 mg/kg in this assay.[4]

Visualizations

PDE10A Signaling Pathway

Caption: PDE10A signaling cascade in a medium spiny neuron.

Experimental Workflow for SAR Studies

References

- 1. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. jneurosci.org [jneurosci.org]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

A Technical Guide to the Mardepodect Succinate Signaling Cascade in Striatal Neurons

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mardepodect (B12012) succinate (B1194679) (formerly PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons (MSNs) of the striatum.[1] This region of the brain is critical for motor control, motivation, and reward processing, and its dysregulation is implicated in various neuropsychiatric disorders.[2] Mardepodect's mechanism of action centers on the modulation of cyclic nucleotide signaling downstream of dopamine (B1211576) receptors, offering a novel therapeutic approach distinct from conventional antipsychotics that directly target dopamine receptors.[1] Although its development for schizophrenia and Huntington's disease was discontinued (B1498344) in 2017, the study of its signaling cascade provides a valuable model for understanding the role of PDE10A in striatal neuron function.[1] This guide details the molecular pathway of mardepodect, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the signaling cascade.

Core Mechanism of Action

Mardepodect is a selective inhibitor of the PDE10A enzyme.[3][4] PDE10A is responsible for the hydrolysis of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signaling.[5] The enzyme is highly enriched in the striatum, specifically within the two populations of MSNs that form the direct (expressing D1 dopamine receptors) and indirect (expressing D2 dopamine receptors) pathways.[1][5][6]

By inhibiting PDE10A, mardepodect prevents the breakdown of cAMP and cGMP, leading to their accumulation within the MSNs.[5] This elevation of cyclic nucleotides amplifies the downstream signaling cascades initiated by dopamine and other neurotransmitters, thereby modulating neuronal activity.[5][7]

The Signaling Cascade in Striatal Neurons

The signaling effects of mardepodect are context-dependent and are best understood by examining the canonical dopamine signaling pathways in D1 and D2 MSNs.

-

In D1-MSNs (Direct Pathway): D1 receptors are coupled to the G-protein Gαolf. Activation of D1 receptors by dopamine stimulates adenylyl cyclase (AC), leading to an increase in cAMP production. This cAMP then activates Protein Kinase A (PKA). PKA phosphorylates numerous downstream targets, including the 32 kDa dopamine- and cAMP-regulated phosphoprotein (DARPP-32). Phosphorylated DARPP-32 becomes an inhibitor of protein phosphatase-1 (PP1), leading to a state of enhanced phosphorylation and neuronal excitability. By inhibiting PDE10A, mardepodect potentiates this cascade, leading to a more robust and sustained increase in cAMP and PKA activity following D1 receptor stimulation.[6][7]

-

In D2-MSNs (Indirect Pathway): D2 receptors are coupled to the G-protein Gαi. Dopamine binding to D2 receptors inhibits adenylyl cyclase, thereby reducing the basal production of cAMP and subsequent PKA activity. PDE10A inhibition by mardepodect counteracts this effect by preserving intracellular cAMP levels, which can lead to a surprising activation of PKA-dependent signaling, particularly through the inhibition of PP1 by phosphorylated DARPP-32.[6] Studies have shown that PDE10A inhibition can preferentially increase PKA-dependent phosphorylation in D2-MSNs, a property it shares with some antipsychotic medications.[6]

Below is a diagram illustrating the core signaling pathway affected by mardepodect.

References

- 1. Mardepodect - Wikipedia [en.wikipedia.org]

- 2. Signaling in striatal neurons: the phosphoproteins of reward, addiction, and dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]

- 6. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Downstream effects of increased cAMP/cGMP by MP-10

An In-Depth Technical Guide to the Downstream Effects of Increased cAMP/cGMP by MP-10 (Ibudilast)

For Researchers, Scientists, and Drug Development Professionals

Abstract

MP-10, known clinically as Ibudilast (B1674240), is a multi-faceted small molecule agent with significant therapeutic potential in neuroinflammatory and neurodegenerative diseases.[1][2] Its primary mechanism of action is the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), leading to elevated intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3][4][5] This elevation triggers a cascade of downstream signaling events that collectively contribute to its anti-inflammatory, neuroprotective, and vasodilatory effects. This technical guide provides a detailed examination of these downstream pathways, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling and experimental workflows.

Introduction to MP-10 (Ibudilast)

Ibudilast (also known as MP-10 or MN-166) is an orally bioavailable, blood-brain barrier-penetrant drug used for decades in Japan and Korea for bronchial asthma and post-stroke complications.[1][2][6] Its therapeutic utility is being actively investigated for a range of neurological conditions, including multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and alcohol use disorder (AUD).[1][7][8] The principal mode of action for Ibudilast is the inhibition of PDEs, enzymes that catalyze the breakdown of cAMP and cGMP.[3][6] By increasing the half-life of these second messengers, Ibudilast modulates numerous cellular functions.[4][5] Additionally, Ibudilast exhibits other important mechanisms, including antagonism of Toll-like receptor 4 (TLR4) and inhibition of macrophage migration inhibitory factor (MIF), which complement its PDE-inhibiting properties to produce robust anti-inflammatory effects.[4][6][7]

Core Mechanism: Elevation of Intracellular cAMP and cGMP

Phosphodiesterases are a superfamily of enzymes (PDE1-11) that hydrolyze cAMP and cGMP to their inactive forms, 5'-AMP and 5'-GMP, respectively.[5] By inhibiting these enzymes, Ibudilast prevents this degradation, causing cAMP and cGMP to accumulate within the cell.[2][6] This accumulation is the proximal event that initiates the downstream signaling cascades. Ibudilast is a non-selective inhibitor, meaning it targets multiple PDE families, primarily PDE3, PDE4, PDE10, and PDE11.[3][4][5] This broad-spectrum inhibition allows it to elevate both cAMP and cGMP, contributing to its diverse pharmacological profile.[3][4]

Quantitative Data: PDE Inhibition Profile

The efficacy of Ibudilast varies across the different PDE families. This differential inhibition is crucial to understanding its cellular effects.

| PDE Family | Substrate | Ibudilast IC₅₀ (nM) | Primary Location/Function |

| PDE4A | cAMP | 54 | Immune cells, CNS |

| PDE4B | cAMP | 65 | Immune cells, CNS |

| PDE4C | cAMP | 239 | Immune cells, CNS |

| PDE4D | cAMP | 166 | Immune cells, CNS |

| PDE3 | cAMP/cGMP | ~1-10 µM | Cardiovascular system, platelets |

| PDE10 | cAMP/cGMP | ~1-10 µM | Brain (striatum) |

| PDE11 | cAMP/cGMP | ~1-10 µM* | Skeletal muscle, prostate, pituitary |

| Note: Specific IC₅₀ values for PDE3, 10, and 11 are reported as a range in several sources.[9] More precise values for PDE4 subtypes are available.[9] |

Downstream Signaling Pathways

The elevation of cAMP and cGMP activates their primary downstream effectors: Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.

cAMP-PKA-CREB Signaling Pathway

Increased intracellular cAMP leads to the activation of PKA.[10][11] In its inactive state, PKA is a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits.[11][12] These subunits then phosphorylate a multitude of target proteins on serine/threonine residues, including the crucial transcription factor CREB (cAMP Response Element-Binding Protein).[10]

PKA-mediated phosphorylation of CREB at serine 133 is a pivotal event.[13] Phosphorylated CREB (pCREB) recruits transcriptional co-activators and binds to cAMP response elements (CREs) in the promoter regions of target genes. This action modulates the transcription of genes involved in:

-

Inflammation: Upregulation of anti-inflammatory cytokines like Interleukin-10 (IL-10).[5]

-

Neuroprotection: Increased expression of neurotrophic factors such as Glial cell line-Derived Neurotrophic Factor (GDNF) and Nerve Growth Factor (NGF).[6]

-

Synaptic Plasticity and Memory: Regulation of genes essential for long-term potentiation (LTP).[14]

References

- 1. Ibudilast | MS Trust [mstrust.org.uk]

- 2. scienceofparkinsons.com [scienceofparkinsons.com]

- 3. The inhibitory profile of Ibudilast against the human phosphodiesterase enzyme family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Potential of the Phosphodiesterase (PDE) Inhibitor Ibudilast for Neurodegenerative Diseases: An Update on Preclinical and Clinical Evidence [mdpi.com]

- 6. What is the mechanism of Ibudilast? [synapse.patsnap.com]

- 7. Repurposing ibudilast to mitigate Alzheimer’s disease by targeting inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ibudilast, a neuroimmune modulator, reduces heavy drinking and alcohol cue-elicited neural activation: a randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of kinase activating and inactivating patient mutations on binary PKA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PKA & PKG [sigmaaldrich.com]

- 13. Direct Evidence for Biphasic cAMP Responsive Element-Binding Protein Phosphorylation during Long-Term Potentiation in the Rat Dentate Gyrus In Vivo | Journal of Neuroscience [jneurosci.org]

- 14. Hippocampal cGMP and cAMP are differentially involved in memory processing of inhibitory avoidance learning - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Characterization of Mardepodect Succinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mardepodect (B12012) succinate (B1194679) (PF-2545920) is a potent and highly selective, orally active inhibitor of phosphodiesterase 10A (PDE10A).[1][2] PDE10A is a dual-substrate enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) and is highly expressed in the medium spiny neurons of the striatum. This localization makes it a key regulator of striatal signaling pathways, which are implicated in various neurological and psychiatric disorders. Mardepodect was developed by Pfizer and investigated for the treatment of schizophrenia and Huntington's disease.[3] Although clinical development was ultimately discontinued, the extensive preclinical characterization of Mardepodect provides valuable insights into the therapeutic potential and challenges of PDE10A inhibition. This technical guide provides a comprehensive overview of the preclinical data available for Mardepodect succinate, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and available safety information.

Introduction

Phosphodiesterase 10A (PDE10A) inhibitors represent a novel therapeutic approach for central nervous system (CNS) disorders. By preventing the breakdown of cAMP and cGMP in the striatum, these inhibitors can modulate the activity of both the direct and indirect output pathways, which are crucial for motor control and cognitive function. This compound emerged as a lead clinical candidate due to its high potency, selectivity, and ability to penetrate the central nervous system.[2][3] This document summarizes the key preclinical findings that supported the clinical investigation of Mardepodect.

Mechanism of Action

Mardepodect is a potent inhibitor of the PDE10A enzyme.[1] Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP, which in turn modulates downstream signaling cascades. This includes the activation of Protein Kinase A (PKA) and Protein Kinase G (PKG), leading to the phosphorylation of various substrate proteins involved in neuronal excitability and synaptic plasticity.

Signaling Pathway

The primary mechanism of action of Mardepodect involves the potentiation of cyclic nucleotide signaling in striatal medium spiny neurons. The diagram below illustrates the key components of this pathway.

In Vitro and In Vivo Efficacy

The preclinical efficacy of Mardepodect was evaluated in a range of in vitro and in vivo models.

Data Presentation

| Parameter | Value | Species/System | Reference |

| In Vitro | |||

| PDE10A IC50 | 0.37 nM | Recombinant Human PDE10A | [1] |

| Selectivity | >1000-fold over other PDEs | Human PDEs | [1] |

| In Vivo | |||

| Striatal cGMP Increase (1 mg/kg) | ~3-fold | Male CD-1 Mice | [4] |

| Striatal cGMP Increase (3.2 mg/kg) | ~5-fold (maximal) | Male CD-1 Mice | [4] |

| Conditioned Avoidance Response (ED50) | 1 mg/kg | Sprague-Dawley Rats | [1] |

| GluR1 Phosphorylation (0.3 mg/kg, i.p.) | 3-fold increase | Male CF-1 Mice | |

| GluR1 Phosphorylation (3 mg/kg, i.p.) | 5.4-fold increase | Male CF-1 Mice | |

| GluR1 Phosphorylation (5 mg/kg, i.p.) | 4.1-fold increase | Male CF-1 Mice | |

| CREB S133 Phosphorylation (0.3 mg/kg, i.p.) | 3-fold increase | Male CF-1 Mice | [4] |

| CREB S133 Phosphorylation (3 mg/kg, i.p.) | 4-fold increase | Male CF-1 Mice | [4] |

| CREB S133 Phosphorylation (5 mg/kg, i.p.) | 2.6-fold increase | Male CF-1 Mice | [4] |

Experimental Protocols

This assay determines the in vitro potency of a test compound to inhibit PDE10A activity. The general workflow is depicted below.

The CAR assay is a behavioral model used to predict the antipsychotic efficacy of a test compound.

-

Animals: Male Sprague-Dawley rats or CD-1 mice.

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a tone or light, is presented before the unconditioned stimulus (US), the foot shock.

-

Procedure:

-

Acclimation and Habituation: Animals are acclimated to the housing facility for at least one week and habituated to the shuttle box for two days (30 minutes per day) prior to training.

-

Training: Daily training sessions consist of multiple trials. A trial begins with the presentation of the CS. If the animal crosses to the other side of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the trial ends. If the animal does not cross during the CS, a mild foot shock is delivered until the animal escapes to the other side.

-

Testing: Once a stable baseline of avoidance responding is achieved, animals are treated with Mardepodect or vehicle prior to the test session. The number of avoidance responses is recorded. A reduction in avoidance responding without significant motor impairment is indicative of antipsychotic-like activity.

-

Pharmacokinetics

The pharmacokinetic profile of Mardepodect has been characterized in several preclinical species.

Data Presentation

| Parameter | Value | Species | Route | Dose | Reference |

| Clearance | |||||

| 36 ml/min/kg | Sprague-Dawley Rat | IV | 0.1 mg/kg | ||

| 7.2 ml/min/kg | Beagle Dog | IV | 0.3 mg/kg | ||

| 13.9 ml/min/kg | Cynomolgus Monkey | IV | 0.03 mg/kg | ||

| Volume of Distribution | Moderate | Rat, Dog, Monkey | IV | Various |

Experimental Protocols

This protocol outlines a standard procedure for a single-dose pharmacokinetic study.

-

Animals: Male Sprague-Dawley rats or CD-1 mice.

-

Drug Administration:

-

Intravenous (IV): Administered as a bolus dose via the tail vein.

-

Oral (PO): Administered by gavage.

-

-

Sample Collection: Blood samples are collected at predetermined time points post-dose from the tail vein or via cardiac puncture at termination. Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of Mardepodect are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as clearance, volume of distribution, half-life, and bioavailability.

The general workflow for a preclinical pharmacokinetic study is illustrated below.

Preclinical Toxicology

A comprehensive review of publicly available literature did not yield detailed preclinical toxicology data for this compound, such as results from acute, sub-chronic, or chronic toxicity studies in animals. Similarly, specific information on genotoxicity and carcinogenicity studies was not found. Clinical trial information indicates that Mardepodect was generally well-tolerated in humans at the doses tested. However, a detailed preclinical safety profile is not available in the public domain. One study noted that PF-2545920 exhibits proconvulsant effects in a dose-dependent manner in rats, suggesting it may be detrimental for use in seizure patients and could potentially cause neuronal hyperexcitability.

Conclusion

This compound is a well-characterized, potent, and selective PDE10A inhibitor with a clear mechanism of action and demonstrated efficacy in preclinical models of psychosis. Its pharmacokinetic profile supports its development as an orally administered CNS therapeutic. While clinical development for schizophrenia and Huntington's disease was discontinued, the preclinical data for Mardepodect remains a valuable resource for the continued exploration of PDE10A inhibitors for various neurological and psychiatric disorders. The lack of publicly available, detailed preclinical toxicology data represents a significant gap in the overall characterization of this compound.

References

The Clinical Development of Mardepodect: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mardepodect (B12012) (PF-02545920) is an investigational small molecule that was developed by Pfizer as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). The clinical development program for mardepodect targeted two primary central nervous system disorders: schizophrenia and Huntington's disease. Preclinical evidence suggested that by modulating cyclic nucleotide signaling in the brain, mardepodect could offer a novel therapeutic approach for these conditions.[1] Despite promising early-stage results, the development of mardepodect was ultimately discontinued (B1498344) in 2017 due to a lack of demonstrated efficacy in Phase II clinical trials for both indications.[2]

This technical guide provides a comprehensive overview of the clinical development history of mardepodect, detailing its mechanism of action, preclinical rationale, and the design and outcomes of its key clinical trials.

Mechanism of Action and Preclinical Rationale

Mardepodect exerts its pharmacological effect by selectively inhibiting the PDE10A enzyme. This enzyme is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and emotional regulation.[2] PDE10A is responsible for the hydrolysis of both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in intracellular signaling cascades.

By inhibiting PDE10A, mardepodect leads to an accumulation of intracellular cAMP and cGMP, which in turn activates protein kinase A (PKA). This activation of the cAMP/PKA signaling pathway is believed to be the primary mechanism through which mardepodect was expected to exert its therapeutic effects in both schizophrenia and Huntington's disease.[3]

Preclinical Evidence

The potential of mardepodect as an antipsychotic was evaluated in preclinical studies using the conditioned avoidance response (CAR) test in rodents.[4] The CAR test is a well-established behavioral model with high predictive validity for antipsychotic activity.[4] In this paradigm, animals learn to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotic drugs characteristically suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus, and mardepodect demonstrated activity in this model.[5][6]

Signaling Pathway of Mardepodect

The following diagram illustrates the proposed signaling pathway affected by mardepodect in striatal medium spiny neurons.

Caption: Mardepodect inhibits PDE10A, increasing cAMP levels and PKA activity.

Clinical Development Program

The clinical development of mardepodect included Phase I studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics, followed by Phase II proof-of-concept trials in patients with schizophrenia and Huntington's disease.

Phase I Studies in Healthy Volunteers

Multiple Phase I studies were conducted to evaluate the safety and pharmacokinetic profile of mardepodect in healthy volunteers. These studies were crucial for determining the appropriate dose ranges for the subsequent Phase II trials. While detailed quantitative data from these studies are not publicly available, they established a safety profile that supported further investigation in patient populations.[7][8][9][10]

Phase II Clinical Trial in Schizophrenia (NCT00570063)

This was a randomized, double-blind, placebo-controlled inpatient study designed to evaluate the efficacy and safety of mardepodect in patients with an acute exacerbation of schizophrenia.[11]

-

Primary Objective: To assess the efficacy of mardepodect compared to placebo in reducing the symptoms of schizophrenia.

-

Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[11] The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia, with each item rated on a 7-point scale.[12][13][14][15][16]

-

Inclusion Criteria: Patients with a primary diagnosis of schizophrenia experiencing an acute exacerbation.[11]

-

Exclusion Criteria: Included a primary psychiatric diagnosis other than schizophrenia and substance abuse or dependence within the last 6 months.[11]

The trial failed to demonstrate a statistically significant difference between mardepodect and placebo on the primary endpoint of PANSS total score.[17]

Phase II Clinical Trial in Schizophrenia (NCT01939548)

This outpatient study evaluated the efficacy, safety, and tolerability of mardepodect as an adjunctive treatment for patients with sub-optimally controlled symptoms of schizophrenia.[18]

-

Primary Objective: To determine if adjunctive treatment with mardepodect is effective in improving symptoms in patients with schizophrenia who are not adequately responding to their current antipsychotic medication.

-

Primary Endpoint: Change from baseline in the PANSS total score.[18]

-

Secondary Endpoint: Change from baseline in the Personal and Social Performance (PSP) scale, a clinician-rated scale measuring personal and social functioning.[18]

This study was terminated early based on a pre-planned interim analysis which indicated that the trial was unlikely to meet its pre-specified efficacy criteria. The decision was not based on any safety concerns.[19]

Phase II Clinical Trial in Huntington's Disease (AMARYLLIS - NCT02197130)

The AMARYLLIS trial was a randomized, double-blind, placebo-controlled study to assess the efficacy and safety of mardepodect in subjects with Huntington's disease.[20][21]

-

Primary Objective: To evaluate the efficacy of mardepodect in improving motor impairment in individuals with Huntington's disease.

-

Primary Endpoint: Change from baseline in the Unified Huntington's Disease Rating Scale Total Motor Score (UHDRS-TMS) after 26 weeks of treatment.[20] The UHDRS-TMS is a standardized assessment of motor function in Huntington's disease.[22][23][24][25][26]

-

Secondary Endpoints: Included the change from baseline in the Total Maximum Chorea (TMC) score of the UHDRS.[20]

-

Inclusion Criteria: Included a CAG repeat length of 36 or greater, a UHDRS-TMS of 10 or greater, and a Total Functional Capacity of 7 or greater.[20]

-

Treatment Arms: Patients were randomized to receive mardepodect 5 mg twice daily, mardepodect 20 mg twice daily, or placebo.[27]

| Parameter | Mardepodect 5 mg | Mardepodect 20 mg | Placebo |

| Number of Randomized Subjects | 79 | 56 | 81 |

| Primary Endpoint (Change in UHDRS-TMS) | No significant improvement vs. placebo | No significant improvement vs. placebo | - |

| Secondary Endpoint (Change in UHDRS-TMC) | No significant improvement vs. placebo | No significant improvement vs. placebo | - |

| Adverse Events | 86% of patients | 90% of patients | 72% of patients |

| Most Common Adverse Events | Somnolence, fatigue, weight decrease | Somnolence, fatigue, weight decrease | Somnolence, fatigue, weight decrease |

| Discontinuation due to Adverse Events | 14% | 26% | 6% |

Data sourced from Delnomdedieu et al., 2018.[27][28]

The AMARYLLIS trial did not meet its primary or secondary efficacy endpoints, showing no significant improvement in motor function in patients with Huntington's disease treated with mardepodect compared to placebo.[1][21] However, pre-specified exploratory quantitative motor (Q-Motor) measures suggested a dose-dependent improvement in motor coordination.[28] The treatment was generally safe and well-tolerated, although there was a higher rate of discontinuation due to adverse events in the 20 mg group.[27]

Experimental Workflow Diagrams

Conditioned Avoidance Response (CAR) Experimental Workflow

Caption: Workflow of the Conditioned Avoidance Response experiment.

Clinical Trial Workflow for a Phase II Study

Caption: A generalized workflow for a Phase II clinical trial.

Conclusion

The clinical development of mardepodect represents a concerted effort to translate a novel pharmacological mechanism into a therapeutic intervention for schizophrenia and Huntington's disease. While the preclinical data provided a strong rationale for its development, the Phase II clinical trials did not demonstrate the required efficacy to support continuation of the program. The discontinuation of mardepodect underscores the challenges inherent in CNS drug development and highlights the critical importance of robust efficacy signals in mid-stage clinical trials. The data generated from the mardepodect clinical development program, however, remain a valuable resource for the scientific community, contributing to our understanding of PDE10A biology and the complex pathophysiology of schizophrenia and Huntington's disease.

References

- 1. Clinical Trials Corner: September 2017 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mardepodect - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]

- 8. The pharmacokinetics, pharmacodynamics, and safety of orally dosed INCB018424 phosphate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmcokinetics in healthy volunteers and patients of NAc-SDKP (seraspenide), a negative regulator of hematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics of amlodipine in healthy volunteers after single intravenous and oral doses and after 14 repeated oral doses given once daily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. yourplaceofcare.com [yourplaceofcare.com]

- 13. shmsafety.com [shmsafety.com]

- 14. The PANSS and other scales [panss.org]

- 15. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. A Proof-of-Concept Study Evaluating the Phosphodiesterase 10A Inhibitor PF-02545920 in the Adjunctive Treatment of Suboptimally Controlled Symptoms of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Pfizer Amaryllis trial ends in disappointment: no improvement in Huntington's disease symptoms – HDBuzz [en.hdbuzz.net]

- 22. Unified Huntington’s Disease Rating Scale (UHDRS) (TM) | RehabMeasures Database [sralab.org]

- 23. Rating Scales for Motor Symptoms and Signs in Huntington's Disease: Critique and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 25. Website [eprovide.mapi-trust.org]

- 26. dochub.com [dochub.com]

- 27. mdsabstracts.org [mdsabstracts.org]

- 28. neurologylive.com [neurologylive.com]

Mardepodect Succinate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mardepodect (B12012) succinate (B1194679) (formerly PF-2545920) is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2] Developed by Pfizer, it was initially investigated as a novel therapeutic for schizophrenia and Huntington's disease.[2] Although clinical development for these indications was discontinued (B1498344) due to a lack of efficacy in Phase II trials, mardepodect remains a valuable tool for neuroscience research.[3] Its specific mechanism of action, targeting a key enzyme in striatal signaling pathways, makes it an important pharmacological probe for dissecting the roles of PDE10A in various neurological processes and disease models. This guide provides an in-depth overview of mardepodect's mechanism of action, key preclinical data, detailed experimental protocols, and potential applications in neuroscience research.

Core Concepts and Mechanism of Action

Mardepodect is an orally active, brain-penetrant small molecule that selectively inhibits the PDE10A enzyme.[2] PDE10A is a dual-substrate phosphodiesterase, meaning it hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] This enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and reward processing.[2][4]

By inhibiting PDE10A, mardepodect leads to an accumulation of intracellular cAMP and cGMP in MSNs.[3] This amplification of cyclic nucleotide signaling modulates the activity of downstream effector proteins, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). The functional consequences of PDE10A inhibition are complex, as it impacts both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways.[3] This dual action is thought to underlie its effects in various preclinical models.

Signaling Pathway of Mardepodect

The diagram below illustrates the signaling cascade affected by mardepodect.

Caption: Mardepodect inhibits PDE10A, increasing cAMP and cGMP levels and downstream signaling.

Quantitative Data

The following tables summarize key in vitro and in vivo data for mardepodect succinate.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/System | Value | Reference |

| IC50 | Recombinant Human PDE10A | 0.37 nM | [1] |

| Selectivity | Other PDE families | >1000-fold | [1] |

Table 2: In Vivo Pharmacokinetics

| Parameter | Species | Dose & Route | Value | Reference |

| Oral Bioavailability | Rat | 72 mg/kg (oral) vs 18 mg/kg (IV) | ~16% (for a similar compound) | [5] |

| Peak Plasma Concentration (Cmax) | Rat | 72 mg/kg (oral) | 229.24 ± 64.26 ng/mL (for a similar compound) | [5] |

| Time to Peak (Tmax) | Rat | 72 mg/kg (oral) | 1 ± 0.7 h (for a similar compound) | [5] |

| Elimination Half-life (t1/2) | Rat | 72 mg/kg (oral) | 10.61 ± 0.2 h (for a similar compound) | [5] |

Table 3: In Vivo Pharmacodynamics

| Endpoint | Species | Dose & Route | Effect | Reference |

| Conditioned Avoidance Response (ED50) | Rat | i.p. | 1 mg/kg | [1] |

| Striatal cGMP Increase | Mouse (CD-1) | 1 mg/kg (s.c.) | ~3-fold increase | [3] |

| Striatal cGMP Increase | Mouse (CD-1) | 3.2 mg/kg (s.c.) | ~5-fold increase | [3] |

| GluR1S845 Phosphorylation | Mouse (CF-1) | 0.3 mg/kg (i.p.) | 3-fold increase | [6] |

| GluR1S845 Phosphorylation | Mouse (CF-1) | 3 mg/kg (i.p.) | 5.4-fold increase | [6] |

| CREBS133 Phosphorylation | Mouse (CF-1) | 0.3 mg/kg (i.p.) | 3-fold increase | [6] |

| CREBS133 Phosphorylation | Mouse (CF-1) | 3 mg/kg (i.p.) | 4-fold increase | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of mardepodect.

Conditioned Avoidance Response (CAR) Assay

The CAR assay is a behavioral model used to predict the antipsychotic efficacy of a compound.[7]

Caption: Workflow for the Conditioned Avoidance Response (CAR) assay.

-

Animals: Male Sprague-Dawley rats (250-300g).

-

Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a tone or light, is presented before the unconditioned stimulus (US), the foot shock.

-

Procedure:

-

Acclimation and Habituation: Allow rats to acclimate to the housing facility for at least one week. Habituate the animals to the shuttle box for two days (30 minutes per day) prior to training.

-

Training:

-

Each trial consists of the presentation of the CS (e.g., a 10-second tone).

-

If the rat moves to the other compartment of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the trial is terminated.

-

If the rat fails to move during the CS, the US (e.g., a 0.5 mA foot shock) is delivered for a maximum of 10 seconds, concurrent with the CS.

-

Movement to the other compartment during the US presentation is recorded as an escape response.

-

Training sessions typically consist of 50-100 trials with a variable inter-trial interval (average of 60 seconds).

-

-

Drug Administration: Once stable avoidance behavior is achieved (e.g., >80% avoidance), animals are administered this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) at a specified time before the test session (e.g., 30-60 minutes).

-

Testing: The testing session is identical to the training sessions. The number of avoidance, escape, and no-response trials are recorded.

-

Data Analysis: The primary endpoint is the percentage of avoidance responses. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

-

Measurement of Striatal cGMP Levels

This protocol describes the quantification of cGMP in brain tissue using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

Animal Dosing and Tissue Collection:

-

Administer this compound or vehicle to rodents at the desired doses and route.

-

At a predetermined time point post-administration (e.g., 1-3 hours), euthanize the animals according to approved institutional guidelines.

-

Rapidly dissect the striatum from the brain on an ice-cold surface.

-

Immediately flash-freeze the tissue samples in liquid nitrogen to halt enzymatic activity. Store the frozen tissue at -80°C until processing.

-

-

Sample Preparation:

-

Weigh the frozen tissue.

-

Add 5-10 volumes of ice-cold 0.1 M HCl.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Centrifuge the homogenate at >10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant, which contains the cGMP. The supernatant can be used directly for the cGMP assay or stored at -80°C.

-

-

ELISA Protocol (General):

-

Follow the instructions provided with a commercial cGMP ELISA kit.

-

Typically, samples and standards are added to a microplate pre-coated with a cGMP antibody.

-

An enzyme-conjugated cGMP is then added, which competes with the cGMP in the sample for binding to the antibody.

-

After incubation and washing steps, a substrate is added to produce a colorimetric signal that is inversely proportional to the amount of cGMP in the sample.

-

Read the absorbance using a microplate reader and calculate the cGMP concentration based on a standard curve.

-

-

Western Blotting for pCREB and pGluR1

This protocol outlines the steps for detecting the phosphorylation of CREB and GluR1 in striatal tissue.

-

Procedure:

-

Sample Preparation: Prepare tissue homogenates from the striatum of treated and control animals as described for the cGMP assay, but using a lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated CREB (Ser133) and phosphorylated GluR1 (Ser845) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the levels of total CREB, total GluR1, or a loading control (e.g., β-actin or GAPDH).

-

Alternative Neuroscience Research Applications

While initially developed for psychosis, the mechanism of PDE10A inhibition suggests broader applications in neuroscience research.

-

Parkinson's Disease: Preclinical studies suggest that PDE10A inhibitors, including mardepodect (MP-10), may have therapeutic potential in Parkinson's disease.[8][9][10][11][12] In models of severe dopamine depletion, mardepodect has been shown to restore motor function.[9][10][11][12] It is also being investigated for its potential to reduce L-DOPA-induced dyskinesias.[8]

-

Cognitive Enhancement: PDE10A inhibitors have been explored for their potential to improve cognitive function.[13] In preclinical models, they have shown promise in reversing cognitive deficits associated with schizophrenia models, such as in the attentional set-shifting task.[13] The novel object recognition task is another behavioral paradigm that can be used to assess the effects of mardepodect on recognition memory.[14][15][16][17]

-

Addiction: The role of the striatum in reward and addiction makes PDE10A a target of interest in this field. Research is ongoing to determine if PDE10A inhibitors can modulate drug-seeking and relapse behaviors in animal models of addiction.

Conclusion

This compound is a powerful research tool for investigating the role of PDE10A in the central nervous system. Its high potency and selectivity allow for precise pharmacological manipulation of the cGMP and cAMP signaling pathways in the striatum. While its clinical development for schizophrenia and Huntington's disease has been halted, its utility in preclinical research continues to expand into other areas of neuroscience, including Parkinson's disease, cognitive disorders, and addiction. The data and protocols provided in this guide are intended to facilitate the use of mardepodect as a probe to further unravel the complexities of striatal function and its role in neurological and psychiatric disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mardepodect | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Investigation of PDE10a Inhibitors for Parkinsons Disease.PI is Bart Ellenbroek | Parkinson's Disease [michaeljfox.org]

- 8. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. PDE10A inhibition reverses subchronic PCP-induced deficits in attentional set-shifting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel object recognition as a facile behavior test for evaluating drug effects in AβPP/PS1 Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Validating an updated protocol for the novel object recognition task in young pigs [frontiersin.org]

- 16. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. maze.conductscience.com [maze.conductscience.com]

A Technical Guide to Mardepodect Succinate for Research Applications

For research use only. Not for diagnostic or therapeutic procedures.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Mardepodect (B12012) succinate (B1194679) (also known as PF-2545920), a potent and selective phosphodiesterase 10A (PDE10A) inhibitor.[1][2] Developed initially by Pfizer for schizophrenia, Mardepodect has become a valuable tool in neuroscience research for investigating the role of PDE10A in various physiological and pathological processes.[3] Although its clinical development was discontinued, its well-defined mechanism of action and extensive preclinical characterization make it a critical compound for laboratory studies.[3]

Core Properties and Mechanism of Action

Mardepodect succinate is the succinate salt of 2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline.[4] It is a highly potent and selective inhibitor of PDE10A, an enzyme predominantly expressed in the medium spiny neurons of the striatum.[3][5] PDE10A hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two essential second messengers in cellular signaling.[6] By inhibiting PDE10A, Mardepodect leads to the accumulation of cAMP and cGMP in these neurons, thereby modulating downstream signaling pathways.[6][7]

Signaling Pathway of Mardepodect

The inhibition of PDE10A by Mardepodect enhances signaling cascades downstream of cAMP and cGMP, such as the protein kinase A (PKA) and protein kinase G (PKG) pathways. This modulation of cyclic nucleotide levels is believed to underlie the compound's effects on neuronal excitability and function.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Species/System | Value | Reference |

| IC50 | Human recombinant PDE10A | 0.37 nM | [1] |

| Selectivity | Over other PDEs | >1000-fold | [1] |

Table 2: In Vivo Efficacy in Rodent Models

| Model | Species | Endpoint | ED50 / Effective Dose | Reference |

| Conditioned Avoidance Response (CAR) | Rat | Inhibition of avoidance | 1 mg/kg | [1] |

| Apomorphine-induced climbing | Mouse | Antagonism of climbing | - | [5] |

| NMDA antagonist-induced deficits in prepulse inhibition | Rat | Reversal of deficits | - | [5] |

| Striatal cGMP levels | Mouse (CD-1) | Increase in cGMP | ~3-fold increase at 1 mg/kg (s.c.) | [7] |

| Striatal cGMP levels | Mouse (CD-1) | Increase in cGMP | ~5-fold increase at 3.2 mg/kg (s.c.) | [7] |

| GluR1 Phosphorylation (S845) | Mouse (CF-1) | Increase in phosphorylation | 5.4-fold increase at 3 mg/kg (i.p.) | [7] |

Table 3: Pharmacokinetic Parameters in Rodents

| Species | Route | Dose | Parameter | Value | Reference |

| Rat | i.v. | 0.1 mg/kg | Clearance | 36 mL/min/kg | [8] |

| Rat | - | - | Vdss | 3.9 L/kg | - |

| Rat | p.o. | 1 mg/kg | Tmax | 1.0 h | - |

| Rat | p.o. | 1 mg/kg | Cmax | 115 nM | - |

| Rat | p.o. | 1 mg/kg | Bioavailability | 54% | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 of Mardepodect against PDE10A.[8][9]

Materials:

-

Recombinant human PDE10A enzyme

-

This compound

-

Fluorescein-labeled cAMP (FAM-cAMP) or cGMP substrate

-

PDE Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

Binding Agent (phosphate-binding nanoparticles)

-

384-well black microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in PDE Assay Buffer.

-

Assay Plate Setup:

-

Blank: 5 µL inhibitor buffer + 45 µL PDE Assay Buffer.

-

Substrate Control: 5 µL inhibitor buffer + 25 µL FAM-cAMP + 20 µL PDE Assay Buffer.

-

Positive Control (100% activity): 5 µL inhibitor buffer + 25 µL FAM-cAMP + 20 µL PDE10A enzyme.

-

Test Inhibitor: 5 µL diluted Mardepodect + 25 µL FAM-cAMP + 20 µL PDE10A enzyme.

-

-

Enzymatic Reaction:

-

Add reagents to the plate as described above.

-

Initiate the reaction by adding the PDE10A enzyme.

-

Incubate at room temperature for 60 minutes.

-